molecular formula C18H17N3O2 B7741905 Ethyl 4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate

Ethyl 4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate

Cat. No.: B7741905
M. Wt: 307.3 g/mol
InChI Key: XOPASSZOMOIPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate typically involves the condensation of 4-chloroquinoline-3-carboxylate with pyridin-3-ylmethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Ethyl 4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can bind to enzyme active sites, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to serve as a versatile intermediate in the synthesis of various pharmacologically active compounds sets it apart from other quinoline derivatives .

Properties

IUPAC Name

ethyl 4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-23-18(22)15-12-20-16-8-4-3-7-14(16)17(15)21-11-13-6-5-9-19-10-13/h3-10,12H,2,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPASSZOMOIPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.